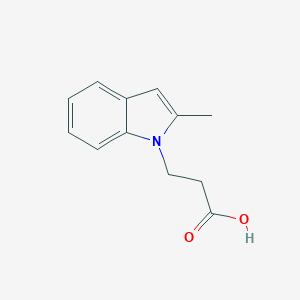![molecular formula C11H17NS B183801 N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine CAS No. 869942-91-6](/img/structure/B183801.png)
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine, also known as MTCPA, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool.
作用機序
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine acts as a selective 5-HT2A receptor agonist, meaning that it binds to and activates this receptor subtype. The activation of the 5-HT2A receptor has been linked to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which play important roles in the regulation of mood, cognition, and perception.
生化学的および生理学的効果
The activation of the 5-HT2A receptor by N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to produce a range of biochemical and physiological effects. These effects include increased levels of dopamine and norepinephrine in the prefrontal cortex, increased neuronal firing in the prefrontal cortex, and alterations in visual perception and cognition.
実験室実験の利点と制限
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine has several advantages as a research tool. It is highly selective for the 5-HT2A receptor, meaning that it can be used to investigate the specific role of this receptor subtype in various physiological processes. Additionally, N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is relatively stable and can be stored for long periods of time without degradation.
However, there are also limitations to the use of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its properties and effects. Additionally, the synthesis method for N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research involving N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine. One direction is to investigate the effects of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine on other serotonin receptor subtypes, as well as other neurotransmitter systems. Another direction is to investigate the potential therapeutic applications of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine, such as in the treatment of neuropsychiatric disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine, as well as its limitations as a research tool.
In conclusion, N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is a promising research tool that has the potential to shed light on the role of serotonin receptors in the brain. While there are still many unanswered questions about this compound, its unique properties make it a valuable addition to the scientific community's arsenal of research tools.
合成法
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the synthesis of 3-methylthiophen-2-ylmethanol, which is then converted to the corresponding tosylate. The tosylate is then reacted with cyclopentylamine to yield N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine. The overall yield of this process is approximately 30%.
科学的研究の応用
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine has been used in several scientific studies as a research tool to investigate the role of serotonin receptors in the brain. Specifically, N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine has been used to study the 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception.
特性
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-6-7-13-11(9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSJWQZQGFAZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358959 |
Source


|
| Record name | N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine | |
CAS RN |
869942-91-6 |
Source


|
| Record name | N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

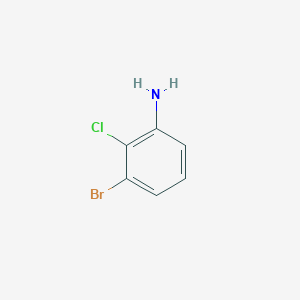
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)

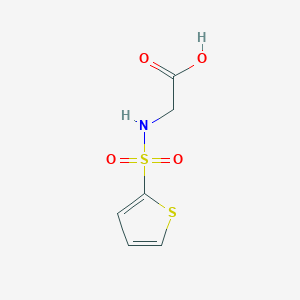
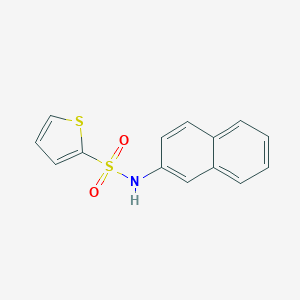
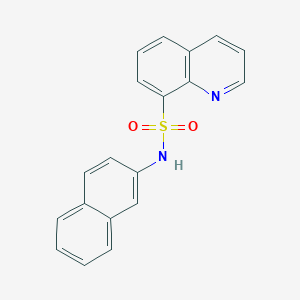
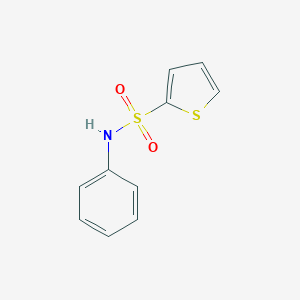

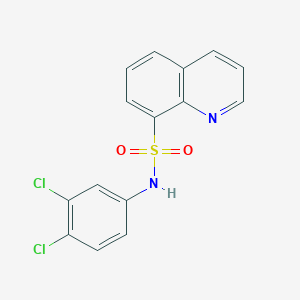

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)
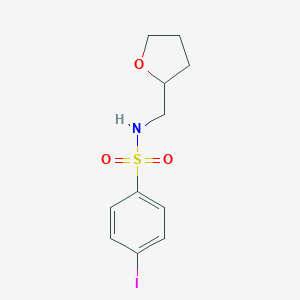
![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)
